molecular formula C19H12N4S2 B14177468 N-[3-(1,3-Benzothiazol-2-yl)phenyl]thieno[3,2-d]pyrimidin-4-amine CAS No. 920520-03-2

N-[3-(1,3-Benzothiazol-2-yl)phenyl]thieno[3,2-d]pyrimidin-4-amine

Cat. No.: B14177468
CAS No.: 920520-03-2
M. Wt: 360.5 g/mol
InChI Key: KMOJBMHGVSKOIC-UHFFFAOYSA-N
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Description

N-[3-(1,3-Benzothiazol-2-yl)phenyl]thieno[3,2-d]pyrimidin-4-amine is a complex organic compound that features a benzothiazole moiety fused with a thienopyrimidine structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antibacterial, antifungal, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(1,3-Benzothiazol-2-yl)phenyl]thieno[3,2-d]pyrimidin-4-amine typically involves multi-step organic reactions. One common method includes the condensation of 2-aminobenzenethiol with aldehydes or ketones to form the benzothiazole ring . This is followed by the cyclization of the intermediate with appropriate reagents to form the thienopyrimidine structure . The reaction conditions often involve the use of solvents like ethanol and catalysts such as piperidine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions to enhance yield and purity are common practices. Green chemistry approaches, such as the use of environmentally benign solvents and catalysts, are also being explored .

Chemical Reactions Analysis

Types of Reactions

N-[3-(1,3-Benzothiazol-2-yl)phenyl]thieno[3,2-d]pyrimidin-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halides, amines.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

N-[3-(1,3-Benzothiazol-2-yl)phenyl]thieno[3,2-d]pyrimidin-4-amine has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3-(1,3-Benzothiazol-2-yl)phenyl]thieno[3,2-d]pyrimidin-4-amine is unique due to its dual benzothiazole and thienopyrimidine structure, which imparts a combination of biological activities. This makes it a versatile compound for various scientific and industrial applications .

Properties

CAS No.

920520-03-2

Molecular Formula

C19H12N4S2

Molecular Weight

360.5 g/mol

IUPAC Name

N-[3-(1,3-benzothiazol-2-yl)phenyl]thieno[3,2-d]pyrimidin-4-amine

InChI

InChI=1S/C19H12N4S2/c1-2-7-16-14(6-1)23-19(25-16)12-4-3-5-13(10-12)22-18-17-15(8-9-24-17)20-11-21-18/h1-11H,(H,20,21,22)

InChI Key

KMOJBMHGVSKOIC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)C3=CC(=CC=C3)NC4=NC=NC5=C4SC=C5

Origin of Product

United States

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